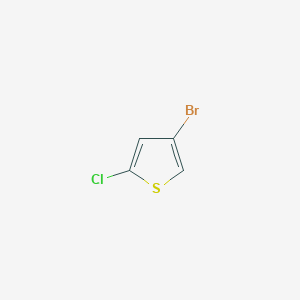

4-Bromo-2-chlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDTVFXCDOSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369159 | |

| Record name | 4-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-93-9 | |

| Record name | 4-Bromo-2-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Bromo-2-chlorothiophene

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chlorothiophene

Abstract

This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its halogen substituents, enabling the construction of complex molecular architectures for drug discovery and the development of organic electronic materials.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the . It delves into the core synthetic strategies, emphasizing the mechanistic principles that govern reaction outcomes, and provides detailed, field-proven experimental protocols. The discussion balances theoretical concepts with practical insights to ensure scientific integrity and reproducibility.

Introduction: A Versatile Heterocyclic Intermediate

Thiophene and its derivatives are integral scaffolds in numerous FDA-approved pharmaceuticals, owing to their ability to act as bioisosteres of phenyl rings and engage in specific interactions with biological targets.[3] this compound (CAS No. 32431-93-9) emerges as a particularly valuable intermediate, offering two distinct halogen handles for sequential, site-selective functionalization through cross-coupling reactions, lithiation, or nucleophilic substitution.

Physicochemical Properties and Identification

Correctly identifying and understanding the physical properties of the target compound is the first step in any successful synthesis.

| Property | Value | Source |

| CAS Number | 32431-93-9 | [4][5] |

| Molecular Formula | C₄H₂BrClS | [4][5] |

| Molecular Weight | 197.48 g/mol | [4][5][6] |

| Boiling Point | 67-69 °C at 9 Torr | [1][2] |

| Density | ~1.844 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | N/A |

Synthetic Challenges and Strategic Overview

The primary challenge in synthesizing this compound lies in achieving the correct 2,4-substitution pattern with high regioselectivity. The thiophene ring exhibits preferential reactivity at the α-positions (C2 and C5) over the β-positions (C3 and C4) during electrophilic substitution. This inherent reactivity profile means that direct, one-pot halogenation of thiophene or 2-chlorothiophene will typically yield a mixture of isomers, with the desired 4-bromo product being a minor component. Therefore, robust synthetic strategies must employ methods that override these natural tendencies, such as directed metalation or the use of pre-functionalized starting materials.

Critical Safety and Handling Protocols

This compound is a hazardous chemical that requires careful handling to ensure personnel safety. Adherence to established safety protocols is non-negotiable.

Hazard Identification and Mitigation

The compound is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][7][8][9] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[5][7][9]

| Hazard Statement | GHS Code | Mitigation Measures |

| Harmful if swallowed/inhaled/in contact with skin | H302/H332/H312 | Work in a well-ventilated chemical fume hood. Avoid generating aerosols. |

| Causes skin and eye irritation | H315/H319 | Wear appropriate PPE, including nitrile gloves and safety goggles. |

| May cause respiratory irritation | H335 | Use only in a well-ventilated area or with respiratory protection. |

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: Use in a certified chemical fume hood is required. For emergencies or spills, a self-contained breathing apparatus may be necessary.[9]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer is recommended.[2]

Disposal: Dispose of waste materials and containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7]

Core Synthetic Strategy: Regioselective Synthesis via Lithiation of 2,4-Dibromothiophene

The most reliable and regioselective approach to this compound avoids the direct bromination of 2-chlorothiophene. Instead, it utilizes a readily available polysubstituted precursor, 2,4-dibromothiophene, and leverages the differential reactivity of the C-Br bonds towards lithium-halogen exchange. The α-position (C2) of a thiophene ring is significantly more reactive towards both deprotonation and lithium-halogen exchange than the β-position (C4). This reactivity difference is the cornerstone of this strategy.

Mechanistic Principles

The synthesis proceeds via two key steps:

-

Selective Lithium-Halogen Exchange: 2,4-Dibromothiophene is treated with one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). The exchange occurs preferentially at the more electronically activated and sterically accessible C2 position, generating the 4-bromo-2-lithiothiophene intermediate. Maintaining a low temperature is critical to prevent side reactions, such as rearrangement or reaction with the solvent.

-

Electrophilic Chlorination: The generated organolithium intermediate is a potent nucleophile. It is quenched by adding an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C2 position, yielding the final product.

The workflow for this highly selective synthesis is outlined below.

Caption: High-level workflow for the .

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

2,4-Dibromothiophene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere operations

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble an oven-dried three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

-

Initial Solution: In the flask, dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) to the solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step generates the 4-bromo-2-lithiothiophene intermediate.

-

Chlorination: In a separate flask, prepare a solution or slurry of NCS (1.1 eq) in anhydrous THF. Add this solution/slurry to the reaction mixture dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Causality and Experimental Choices

-

Why Anhydrous Conditions? Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Any moisture will quench the reagent and the lithiated intermediate, drastically reducing the yield.[10]

-

Why -78 °C? The thiophene ring can be unstable at higher temperatures once lithiated. The low temperature stabilizes the 4-bromo-2-lithiothiophene intermediate, preventing decomposition and side reactions such as the formation of other isomers.[11][12]

-

Why n-BuLi? n-Butyllithium is a strong, non-nucleophilic base and an excellent reagent for lithium-halogen exchange. Its use is well-established for creating lithiated aromatic and heterocyclic species.

-

Why NCS? N-Chlorosuccinimide is an effective and easy-to-handle solid electrophilic chlorine source. It reacts cleanly with the lithiated intermediate to form the C-Cl bond.

Purification and Spectroscopic Characterization

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents.

Purification Protocol: Vacuum Distillation

Given the product is a liquid with a defined boiling point, vacuum distillation is an effective method for purification on a larger scale.

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude product gently under vacuum.

-

Collection: Collect the fraction boiling at 67-69 °C under 9 Torr pressure.[1][2] This should yield the purified this compound as a colorless to pale yellow liquid.

For smaller scales or for removing closely-boiling impurities, silica gel column chromatography may be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.

Characterization

The identity and purity of the final compound should be confirmed using standard spectroscopic techniques. Representative data can be found in public databases.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will show four signals for the four unique carbon atoms of the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) should correspond to the calculated molecular weight.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-C, and C-S stretching and bending frequencies for the thiophene ring.

Spectroscopic data for this compound is available for comparison from sources such as ChemicalBook and PubChem.[5][13]

Conclusion

The is most effectively and selectively achieved through a strategy involving lithium-halogen exchange from 2,4-dibromothiophene, followed by electrophilic chlorination. This method circumvents the regioselectivity issues inherent in the direct electrophilic halogenation of simpler thiophene precursors. By carefully controlling reaction conditions, particularly temperature and stoichiometry, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful synthesis and application of this compound in advanced research and development settings.

References

- 1. echemi.com [echemi.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | C4H2BrClS | CID 2724558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

- 8. chemical-label.com [chemical-label.com]

- 9. aksci.com [aksci.com]

- 10. reddit.com [reddit.com]

- 11. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 12. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 13. This compound(32431-93-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Preparation of 4-Bromo-2-chlorothiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-Bromo-2-chlorothiophene, a valuable substituted thiophene intermediate in the development of novel pharmaceuticals and functional materials. The synthesis involves a multi-step process commencing from the readily available starting material, thiophene. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

Direct regioselective halogenation of thiophene to achieve the 2,4-disubstitution pattern is challenging due to the high reactivity of the thiophene ring and the directing effects of the initial halogen substituent, which favor substitution at the 5-position. Therefore, a more strategic, multi-step approach is required. The most plausible and documented pathway involves the following key transformations:

-

Chlorination of Thiophene: The synthesis initiates with the chlorination of thiophene to produce 2-chlorothiophene.

-

Friedel-Crafts Acylation: The resulting 2-chlorothiophene is then acylated to introduce an acetyl group, yielding 2-acetyl-4-chlorothiophene. The chloro group directs the acylation to the 4-position.

-

Haloform Reaction: The acetyl group is subsequently converted to a carboxylic acid via a haloform reaction, producing 4-chlorothiophene-2-carboxylic acid.

-

Bromodecarboxylation (Hunsdiecker Reaction): Finally, the carboxylic acid is replaced with a bromine atom through a Hunsdiecker-type reaction to yield the target molecule, this compound.

This strategic sequence allows for the precise installation of the chloro and bromo substituents at the desired 2- and 4-positions of the thiophene ring.

Experimental Protocols

Step 1: Synthesis of 2-Chlorothiophene

A robust and high-yielding method for the synthesis of 2-chlorothiophene from thiophene is adapted from a patented procedure.[1] This method utilizes in situ generated chlorine from the reaction of hydrogen peroxide and hydrochloric acid.

Reaction:

Experimental Protocol:

-

In a mechanically stirred reaction vessel, add 600 mL of 30% hydrochloric acid, 100 g of thiophene, and 2 mL of triethylamine.[1]

-

Cool the mixture to a temperature range of -10 to 0 °C.[1]

-

Slowly add 140 g of 30% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature between -10 and 0 °C. The addition should take approximately 8-10 hours.[1]

-

After the addition is complete, maintain the reaction mixture at this temperature for an additional 10 hours.[1]

-

Allow the mixture to warm to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with 100 mL portions of ethyl acetate.[1]

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2-chlorothiophene.

| Parameter | Value | Reference |

| Thiophene | 100 g | [1] |

| 30% Hydrochloric Acid | 600 mL | [1] |

| Triethylamine | 2 mL | [1] |

| 30% Hydrogen Peroxide | 140 g | [1] |

| Reaction Temperature | -10 to 0 °C | [1] |

| Reaction Time | ~20 hours | [1] |

| Yield | ~96.4% | [1] |

| Purity | ~99.3% | [1] |

Step 2: Synthesis of 2-Acetyl-4-chlorothiophene

This step involves the Friedel-Crafts acylation of 2-chlorothiophene. The chloro group at the 2-position directs the incoming acetyl group to the 4-position.

Reaction:

Experimental Protocol:

-

In a suitable reaction vessel, prepare an acylating composition by reacting a Lewis acid (e.g., aluminum chloride) with an acylating agent (e.g., acetyl chloride) in an inert solvent at a temperature between -5 and 20 °C.[2]

-

Add 2-chlorothiophene to the acylating composition while maintaining the temperature of the reaction mass in the range of -5 to 20 °C.[2]

-

Stir the reaction mixture for a period of 1 to 8 hours.[2]

-

Upon completion, the reaction is quenched, and the product is isolated and purified.

| Parameter | Value | Reference |

| Acylating Agent | Acetyl Chloride | [2] |

| Lewis Acid | Aluminum Chloride | [2] |

| Reaction Temperature | -5 to 20 °C | [2] |

| Reaction Time | 1 - 8 hours | [2] |

| Yield | High | [2] |

| Purity | >99% | [2] |

Step 3: Synthesis of 4-Chlorothiophene-2-carboxylic acid

The acetyl group of 2-acetyl-4-chlorothiophene is converted to a carboxylic acid via a haloform reaction.

Reaction:

Experimental Protocol:

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add 2-acetyl-4-chlorothiophene to the hypobromite solution.

-

Heat the mixture to facilitate the reaction.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-chlorothiophene-2-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry.

| Parameter | Value |

| Starting Material | 2-Acetyl-4-chlorothiophene |

| Reagents | Sodium hydroxide, Bromine |

| Reaction Type | Haloform Reaction |

| Product | 4-Chlorothiophene-2-carboxylic acid |

Step 4: Synthesis of this compound

The final step is the bromodecarboxylation of 4-chlorothiophene-2-carboxylic acid, which can be achieved using a Hunsdiecker-type reaction.[3][4][5]

Reaction:

Experimental Protocol (General Procedure):

-

Convert 4-chlorothiophene-2-carboxylic acid to its silver salt by treating it with silver nitrate in the presence of a base.

-

Thoroughly dry the silver salt.

-

Suspend the dry silver salt in an inert solvent (e.g., carbon tetrachloride).

-

Add a stoichiometric amount of bromine to the suspension and reflux the mixture until the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO2 evolution).

-

Cool the reaction mixture, filter off the silver bromide, and wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer and remove the solvent to obtain the crude this compound.

-

Purify the product by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | 4-Chlorothiophene-2-carboxylic acid | |

| Reagents | Silver Nitrate, Bromine | [3][4] |

| Reaction Type | Hunsdiecker Reaction | [3][4] |

| Product | This compound |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from thiophene to this compound.

Caption: Synthetic pathway for this compound from thiophene.

Conclusion

The synthesis of this compound from thiophene is a multi-step process that requires careful control of regioselectivity. The outlined synthetic strategy, involving chlorination, Friedel-Crafts acylation, haloform reaction, and bromodecarboxylation, provides a logical and feasible route to this valuable building block. The provided experimental protocols and data serve as a guide for researchers in the fields of medicinal chemistry and materials science to successfully synthesize this compound for their research and development endeavors.

References

- 1. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 2. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]

- 3. Decarboxylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Bromo-2-chlorothiophene (CAS: 32431-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern on the thiophene ring, featuring both a bromine and a chlorine atom at the 4- and 2-positions respectively, offers differential reactivity that can be exploited for the regioselective introduction of various functional groups. This attribute makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known to be key components in a variety of pharmaceuticals and agrochemicals, and this compound provides a strategic starting point for the development of novel compounds with potential biological activity.[1]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 32431-93-9 | [2] |

| Molecular Formula | C₄H₂BrClS | [2] |

| Molecular Weight | 197.48 g/mol | [2] |

| Boiling Point | 67-69 °C at 9 Torr | [1] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [1] |

| Physical Form | Liquid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [3][4] |

Safety Information:

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

While high-resolution spectra are proprietary, the following table summarizes expected and reported spectroscopic data for this compound and related compounds.

| Spectroscopy | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the two protons on the thiophene ring are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | Four distinct signals are expected for the carbon atoms of the thiophene ring. The carbons attached to the halogens will show characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching in the aromatic region (around 3100 cm⁻¹), C=C stretching of the thiophene ring (around 1500-1400 cm⁻¹), and C-S stretching can be expected. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M+, M+2, and M+4 peaks). The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (197.48 for the most abundant isotopes).[2] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the presence of two different halogen atoms, allowing for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, enabling regioselective modifications.

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving this compound, based on established protocols for similar halogenated thiophenes.

Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)

This reaction is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 4-position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Grignard Reagent Formation and Reaction (Representative Protocol)

Formation of a Grignard reagent at the more reactive bromine position allows for the introduction of various electrophiles.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether or THF via the dropping funnel.

-

If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

-

Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile in anhydrous ether or THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or distillation.

Applications in Drug Discovery and Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and engage in various interactions with biological targets.[5][6] While specific biological activities for this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery.

Potential as an Intermediate for Anticancer Agents

Derivatives of chlorothiophenes have been investigated as potential anticancer agents.[7] For example, chlorothiophene-based chalcones have demonstrated cytotoxicity against various cancer cell lines.[7] The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer cell survival and proliferation, such as the p53 pathway.[7] this compound can serve as a starting material for the synthesis of a library of thiophene derivatives to be screened for anticancer activity.

Potential as an Intermediate for Antimicrobial Agents

Thiophene derivatives have also shown promise as antimicrobial agents.[8][9] The thiophene scaffold can be found in compounds with activity against both bacteria and fungi. The mode of action can vary, with some compounds acting by inhibiting essential enzymes or disrupting cell membrane integrity.[8] The differential reactivity of this compound allows for the synthesis of diverse structures that could be explored for their antimicrobial properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the utilization of this compound as a versatile intermediate in organic synthesis.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity allows for regioselective functionalization, making it an important intermediate in the preparation of a wide range of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a strategic starting point for the development of novel compounds with potentially useful biological and physical properties. The representative experimental protocols provided herein serve as a guide for its application in common and powerful synthetic transformations. As the demand for novel heterocyclic compounds continues to grow, the utility of this compound as a key synthetic intermediate is expected to increase.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. community.wvu.edu [community.wvu.edu]

- 3. rsc.org [rsc.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-chlorothiophene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery applications, with a focus on clarity and practical utility.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C4H2BrClS |

| Molecular Weight | 197.48 g/mol [1][2][3][4] |

| CAS Number | 32431-93-9[1][2][3] |

| Appearance | Not explicitly stated, but related compounds are described as clear, colorless to yellow or orange liquids.[5] |

| Density | 1.8 ± 0.1 g/cm³[6] |

| Boiling Point | 67-69 °C at 9 Torr[6] |

| Flash Point | 67.5 ± 21.8 °C[6] |

| Refractive Index | 1.612[6] |

| Solubility | Insoluble in water.[5][7] |

| XLogP3-AA | 3.3[2] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound, adapted from standard laboratory procedures for organic compounds.[8][9]

Boiling Point Determination by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Place a sample of this compound (typically 5-10 mL) and a stir bar or boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the Claisen adapter.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 9 Torr).

-

Begin heating the sample gently with the heating mantle while stirring.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Continue distillation until a small amount of residue remains in the flask; do not distill to dryness.

-

Release the vacuum carefully before turning off the cooling water to the condenser.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove any excess water from the capillary opening and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) = [(mass of pycnometer + substance) - (mass of empty pycnometer)] / {[(mass of pycnometer + water) - (mass of empty pycnometer)] / (density of water at the experimental temperature)}

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the temperature to a standard value (e.g., 20 °C).

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow it to dry completely.

-

Place a few drops of this compound onto the lower prism.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Use the adjustment knob to center the dividing line on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Chemical Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis. Its halogen substituents provide sites for various chemical transformations, such as cross-coupling reactions or metallation.

A general representation of a synthetic pathway to access substituted thiophenes from this compound is through a Suzuki coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

Caption: A generalized workflow for a Suzuki coupling reaction using this compound.

This diagram illustrates the key components of a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. The bromine atom on the thiophene ring is selectively replaced by the 'R' group from the organoboron compound in the presence of a palladium catalyst and a base. This type of reaction is fundamental in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

- 1. 32431-93-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | C4H2BrClS | CID 2724558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-2-chlorothiophene CAS#: 40032-73-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. cpachem.com [cpachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 4-Bromo-2-chlorothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and organic electronics. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its spectroscopic signature. The presence of two different halogen substituents on the thiophene ring leads to a distinct pattern of signals in its various spectra. The following diagram illustrates the chemical structure and the key correlations with its expected spectroscopic data.

Caption: Correlation of the chemical structure of this compound with its key spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. Note: The following data are estimated based on typical values for halogenated thiophenes and related compounds, as direct experimental spectra were not available in publicly accessible databases. Actual experimental values may vary.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.10 - 7.30 | Doublet | ~1.5 |

| H-5 | 6.90 - 7.10 | Doublet | ~1.5 |

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 125.0 - 130.0 |

| C-3 | 128.0 - 132.0 |

| C-4 | 112.0 - 117.0 |

| C-5 | 123.0 - 128.0 |

Table 3: Infrared (IR) Spectroscopy Data (Estimated)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3050 | Aromatic C-H stretch | Medium |

| 1550 - 1450 | C=C aromatic ring stretch | Medium-Strong |

| 1250 - 1200 | C-H in-plane bend | Medium |

| 850 - 800 | C-H out-of-plane bend | Strong |

| 750 - 700 | C-Cl stretch | Strong |

| 600 - 500 | C-Br stretch | Medium-Strong |

| ~830 | C-S stretch in ring | Medium |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 196 | Molecular ion [M]⁺ (C₄H₂⁷⁹Br³⁵ClS) | High |

| 198 | Isotope peak of [M]⁺ (C₄H₂⁸¹Br³⁵ClS and C₄H₂⁷⁹Br³⁷ClS) | High |

| 200 | Isotope peak of [M]⁺ (C₄H₂⁸¹Br³⁷ClS) | Medium |

| 117 | [M - Br]⁺ | Fragment |

| 161 | [M - Cl]⁺ | Fragment |

Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Data Acquisition and Analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2-chlorothiophene. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this document presents a comprehensive prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally analogous thiophene derivatives. Furthermore, this guide outlines a detailed, generalized experimental protocol for the acquisition of ¹H NMR spectra for halogenated thiophenes, providing a robust methodological foundation for researchers.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known effects of halogen substituents on the chemical shifts and coupling constants of thiophene ring protons. The electronegativity and spatial arrangement of the bromine and chlorine atoms are the primary factors influencing the spectral parameters.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.10 - 7.25 | Doublet (d) | 1.5 - 2.0 |

| H-5 | 6.95 - 7.10 | Doublet (d) | 1.5 - 2.0 |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region, each corresponding to one of the two protons on the thiophene ring.

-

Chemical Shifts : The protons at the 3- and 5-positions are in different chemical environments due to the influence of the adjacent halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 4-position both exert an electron-withdrawing inductive effect, which generally deshields the ring protons, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene. The proton at the 3-position (H-3) is situated between the two halogen atoms and is therefore expected to be the most deshielded, appearing at a slightly higher chemical shift than the proton at the 5-position (H-5).

-

Multiplicity : The two protons on the thiophene ring (H-3 and H-5) are not adjacent to each other. However, they will exhibit a small long-range coupling, known as a meta-coupling. This will result in both signals appearing as doublets.

-

Coupling Constants : The magnitude of the coupling constant (J-value) between H-3 and H-5 is predicted to be small, typically in the range of 1.5 to 2.0 Hz. This is characteristic of a four-bond coupling (⁴J) in a thiophene ring system.

-

Integration : The integral of each doublet will be equal, with a ratio of 1:1, corresponding to the single proton represented by each signal.

Spin-Spin Coupling Pathway

The following diagram illustrates the spin-spin coupling relationship between the protons in this compound.

In-depth Technical Guide on the 13C NMR of 4-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-bromo-2-chlorothiophene. Due to the absence of a directly published experimental spectrum for this specific compound, this document outlines a predictive approach based on established substituent chemical shift (SCS) effects on the thiophene ring. This methodology allows for a robust estimation of the chemical shifts for each carbon atom in the molecule.

Predicted 13C NMR Spectral Data

The chemical shifts for this compound are predicted by applying an additive model of substituent effects to the known 13C NMR data of thiophene. The substituent effects of a chlorine atom at the 2-position and a bromine atom at the 4-position are calculated from the experimental data of 2-chlorothiophene and 3-bromothiophene, respectively. The principle of additivity suggests that the influence of each substituent on the chemical shift of a particular carbon atom is independent of the other.[1]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Thiophene (ppm) | SCS (Cl at C2) (ppm) | SCS (Br at C4) (ppm) | Predicted Shift (ppm) |

| C2 | 125.6 | +2.8 | +1.0 | 129.4 |

| C3 | 127.3 | -1.5 | +2.0 | 127.8 |

| C4 | 127.3 | +0.6 | -15.5 | 112.4 |

| C5 | 125.6 | -1.1 | +0.4 | 124.9 |

Note: The chemical shift values are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure-Spectrum Correlation

The predicted chemical shifts can be rationalized based on the electronic effects of the halogen substituents on the thiophene ring. The chlorine atom at the 2-position and the bromine atom at the 4-position both exert inductive electron-withdrawing effects and mesomeric electron-donating effects. The interplay of these effects leads to the observed shielding and deshielding of the carbon nuclei.

Experimental Protocol

The following is a generalized protocol for acquiring the 13C NMR spectrum of this compound. This protocol is a synthesis of standard procedures for halothiophenes.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a spectrometer operating at a frequency of at least 100 MHz for 13C nuclei.

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the CDCl3 solvent.

3. Data Acquisition:

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon atom.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds between pulses to ensure full relaxation of all carbon nuclei, which is particularly important for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Perform baseline correction to ensure a flat baseline across the spectrum.

Logical Workflow for Spectral Prediction

The prediction of the 13C NMR spectrum for this compound follows a logical workflow that leverages existing experimental data and the principle of substituent additivity.

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a disubstituted heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the two halogen atoms and the distinct electronic properties of the thiophene ring. The presence of a bromine atom at the 4-position and a chlorine atom at the 2-position allows for selective functionalization through a variety of transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, focusing on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and electrophilic substitution.

Core Reactivity Principles

The reactivity of this compound is governed by three main factors:

-

The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5) are generally more reactive than the C3 and C4 positions.[3]

-

Carbon-Halogen Bond Strength: The C-Br bond is weaker and therefore more reactive than the C-Cl bond. This difference is the cornerstone of selective functionalization in reactions like palladium-catalyzed cross-coupling and metal-halogen exchange.

-

Positional Electronics: The chlorine atom at the C2 position and the bromine atom at the C4 position influence the electron density of the ring and direct the regioselectivity of subsequent reactions.

This differential reactivity allows for a stepwise and controlled approach to molecular assembly, where the more labile C-Br bond can be addressed first, leaving the C-Cl bond intact for further modification.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][5] In the case of this compound, the reaction is expected to occur selectively at the 4-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the key oxidative addition step of the catalytic cycle.[6][7]

Below is a generalized catalytic cycle for these transformations.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide.[8] It is widely used due to its mild conditions and the commercial availability and stability of boronic acids. For this compound, the reaction with an arylboronic acid would yield a 4-aryl-2-chlorothiophene.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O | 80-100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 8 | ~90 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | DME/H₂O | 90 | 12 | ~88 |

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[3][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[8]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide.[10] A key advantage is the stability of organostannanes to air and moisture.[11] The reaction with this compound would selectively occur at the C-Br bond.

Table 2: Representative Data for Stille Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | LiCl (3 eq) | Toluene | 110 | 16 | ~85 |

| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 6 | ~90 |

| (Tributylstannyl)acetylene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 | 12 | ~80 |

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[1][12]

Experimental Protocol: General Procedure for Stille Coupling

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).

-

Additives like LiCl or CuI may be included to facilitate transmetalation.[12]

-

Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction may be quenched with an aqueous KF solution to precipitate tin byproducts.

-

Filter the mixture through celite, and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography.[11]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[6][13] Organozinc reagents are more reactive than their organoboron and organotin counterparts but are also sensitive to air and moisture, requiring strictly anhydrous conditions.[14]

Table 3: Representative Data for Negishi Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Preparation of Organozinc | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylzinc chloride | Pd(dppf)Cl₂ (3) | - | PhLi + ZnCl₂ | THF | 65 | 12 | ~80-90 |

| Alkylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | R-MgBr + ZnBr₂ | THF | RT | 18 | ~75 |

| Benzylzinc chloride | Ni(acac)₂ (5) | - | BnMgCl + ZnCl₂ | DMA | 50 | 8 | ~85 |

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[6][14]

Experimental Protocol: General Procedure for Negishi Coupling

-

Preparation of the Organozinc Reagent: In a dry flask under an inert atmosphere, prepare the organozinc reagent by transmetalation from an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂) in an anhydrous solvent like THF at low temperature.

-

Coupling Reaction: In a separate flask, add this compound (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the freshly prepared organozinc solution to the second flask at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.[14]

Sonogashira Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16]

Table 4: Representative Data for Sonogashira Coupling

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 6 | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 8 | ~92 |

| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | RT | 12 | ~85 |

(Note: Data is representative for aryl bromides and may require optimization for this specific substrate.)[17][18]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the mixture at room temperature or with heating until the reaction is complete.

-

Work-up typically involves filtering the reaction mixture through celite to remove catalyst residues, followed by extraction with an organic solvent.

-

Wash the organic phase, dry it, and concentrate under reduced pressure.

Metal-Halogen Exchange (Lithiation)

Lithiation via metal-halogen exchange is a highly efficient method for converting an aryl halide into a potent organolithium nucleophile. The reaction rate is significantly faster for bromides than for chlorides. Therefore, treating this compound with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) is expected to selectively form 2-chloro-4-thienyllithium. This intermediate can then be trapped with various electrophiles.

References

- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. Negishi Coupling | NROChemistry [nrochemistry.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Electrophilic Substitution of Dihalogenated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of dihalogenated thiophenes. Due to the deactivating nature of halogen substituents, these reactions often require specific conditions to achieve desired regioselectivity and yields. This document details the core principles, experimental protocols, and quantitative data for nitration, halogenation, acylation, and formylation of various dihalogenated thiophene isomers, serving as a critical resource for synthetic chemists in the pharmaceutical and materials science sectors.

Introduction: Reactivity and Regioselectivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the α-positions (C2 and C5). The introduction of two halogen atoms significantly deactivates the ring towards electrophilic attack due to their electron-withdrawing inductive effect (-I). However, their ability to donate a lone pair of electrons through resonance (+M effect) influences the regioselectivity of the substitution.

The interplay of these electronic effects, along with steric hindrance, dictates the position of electrophilic attack on the dihalogenated thiophene ring. The precise outcome depends on the specific isomer (2,3-, 2,4-, 2,5-, or 3,4-dihalo), the nature of the electrophile, and the reaction conditions employed. Understanding these factors is paramount for the strategic functionalization of these important synthetic intermediates.

Nitration of Dihalogenated Thiophenes

Nitration introduces a nitro group (-NO₂) onto the thiophene ring, a versatile functional group for further transformations. The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Nitration of 2,5-Dihalothiophenes

The nitration of 2,5-dihalothiophenes directs the incoming nitro group to the 3- and 4-positions. For instance, the dinitration of 2,5-dibromothiophene proceeds to furnish 2,5-dibromo-3,4-dinitrothiophene in high yield.

Table 1: Quantitative Data for Nitration of 2,5-Dibromothiophene

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,5-Dibromothiophene | Conc. H₂SO₄, Fuming H₂SO₄, Conc. HNO₃ | < 30 | 5 | 2,5-Dibromo-3,4-dinitrothiophene | ~80-95[1] |

Experimental Protocol: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene [2]

-

In a three-necked flask, a mixture of 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid is prepared.

-

To this acid mixture, 1 mL of 2,5-dibromothiophene is added, and the solution is stirred for 30 minutes at a temperature below 20°C.

-

Concentrated nitric acid (3 mL) is then added slowly to the system while maintaining the temperature below 30°C in an ice bath. The reaction mixture is stirred for 5 hours.

-

The reaction product is poured into 300 g of ice and stirred until all the ice has melted.

-

The resulting solid is collected by vacuum filtration and washed thoroughly with water.

-

Recrystallization from methanol affords the purified 2,5-dibromo-3,4-dinitrothiophene.

Diagram 1: Nitration of 2,5-Dibromothiophene

Caption: Reaction scheme for the nitration of 2,5-dibromothiophene.

Halogenation of Dihalogenated Thiophenes

Further halogenation of dihalogenated thiophenes can be achieved using various halogenating agents. The regioselectivity is dependent on the starting isomer and the reaction conditions.

Bromination of 3-Bromothiophene to yield 2,3-Dibromothiophene

The bromination of 3-bromothiophene with N-bromosuccinimide (NBS) in the presence of an acid catalyst provides a route to 2,3-dibromothiophene.

Experimental Protocol: Synthesis of 2,3-Dibromothiophene [3][4]

-

To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), 3-bromothiophene (16.3 g, 100 mmol) is added.

-

Perchloric acid (70% solution in H₂O; 0.7 mL, 5 mol%) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Potassium carbonate (200 mg) is added to neutralize the acid.

-

The mixture is filtered, and the solid is washed with hexane.

-

The combined organic phases are concentrated, and the residue is purified by vacuum distillation to yield 2,3-dibromothiophene (89% yield).[3][4]

Diagram 2: Bromination of 3-Bromothiophene

Caption: Synthesis of 2,3-dibromothiophene via bromination.

Acylation of Dihalogenated Thiophenes

Friedel-Crafts acylation is a key method for introducing an acyl group onto the thiophene ring. The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst. The presence of deactivating halogen atoms necessitates careful selection of the catalyst and reaction conditions.

Acylation of 2-Chlorothiophene and subsequent Chlorination

While not a direct acylation of a dihalogenated thiophene, the synthesis of 2-acetyl-4-chlorothiophene provides insight into the regioselectivity of electrophilic substitution on a halogenated thiophene. The initial acylation of thiophene occurs at the 2-position, and subsequent chlorination directs the second halogen to the 4-position.

Table 2: Quantitative Data for the Synthesis of 2-Acetyl-4-chlorothiophene

| Reaction Step | Starting Material | Reagents | Temperature (°C) | Product | Purity (%) |

| Acylation | Thiophene | Acetyl chloride, Lewis acid | -5 to 20 | 2-Acetylthiophene | - |

| Chlorination | 2-Acetylthiophene | Chlorinating agent | -5 to 20 | 2-Acetyl-4-chlorothiophene | > 99.0[5] |

Experimental Workflow

The synthesis is a one-pot process involving the acylation of thiophene followed by chlorination without isolation of the intermediate 2-acetylthiophene.[5]

Diagram 3: Logical Workflow for 2-Acetyl-4-chlorothiophene Synthesis

Caption: Synthetic workflow for 2-acetyl-4-chlorothiophene.

Formylation of Dihalogenated Thiophenes

The Vilsmeier-Haack reaction is the most common method for the formylation of electron-rich aromatic compounds, including thiophenes. It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Formylation of 3,4-Dibromothiophene

The formylation of 3,4-dibromothiophene occurs regioselectively at the vacant α-position (C2 or C5) to yield 3,4-dibromothiophene-2-carbaldehyde.[2][6][7]

Table 3: Quantitative Data for Formylation of 3,4-Dibromothiophene

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3,4-Dibromothiophene | POCl₃, DMF | 0 to RT | 2-4 | 3,4-Dibromothiophene-2-carbaldehyde | 60-80[1] |

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene [2][6]

-

In a three-necked flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (3.0 eq) is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0°C.

-

Phosphorus oxychloride (1.2 eq) is added slowly to the stirred DMF solution, maintaining the temperature below 10°C. The mixture is stirred at 0°C for 30-60 minutes to form the Vilsmeier reagent.

-

A solution of 3,4-dibromothiophene (1.0 eq) in the reaction solvent is added dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or vacuum distillation.

Diagram 4: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene

Caption: Pathway for the Vilsmeier-Haack formylation.

Reactivity of other Dihalogenated Thiophenes in Formylation

It has been reported that 2,5-dihalothiophenes do not undergo formylation under typical Vilsmeier-Haack conditions.[8] This highlights the significant deactivating effect of halogens at the α-positions, rendering the β-positions unreactive towards the Vilsmeier reagent.

Conclusion

The electrophilic substitution of dihalogenated thiophenes is a nuanced area of organic synthesis. The regiochemical outcome is a delicate balance of the inductive and resonance effects of the halogen substituents, steric factors, and the nature of the electrophile. While the presence of two halogens generally deactivates the thiophene ring, careful selection of reagents and reaction conditions allows for the selective introduction of various functional groups. This guide provides a foundational understanding and practical protocols for researchers to navigate the synthesis of functionalized dihalogenated thiophenes, which are valuable precursors for a wide range of applications in drug discovery and materials science. Further exploration into the reactivity of less-studied isomers and the development of more efficient catalytic systems will continue to be an active area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]

- 5. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. znaturforsch.com [znaturforsch.com]

Stability of 4-Bromo-2-chlorothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-bromo-2-chlorothiophene, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring its quality, and efficacy, and for the development of robust manufacturing processes and stable formulations. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a halogenated heterocyclic compound that requires careful handling and storage to maintain its integrity. The primary factors influencing its stability are temperature, light, and the presence of incompatible substances such as strong oxidizing agents and strong bases.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from safety data sheets (SDS) and general chemical handling guidelines:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. For long-term storage, a freezer at -20°C is recommended. | Minimizes the rate of potential thermal decomposition reactions. |

| Light | Keep in a dark place. | Prevents potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation. |

| Moisture | Keep container tightly closed in a dry, well-ventilated place[1]. | Prevents hydrolysis and other moisture-mediated reactions. |

Incompatible Materials

Contact with the following substances should be avoided to prevent rapid decomposition or violent reactions:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the thiophene ring.

-

Strong Bases: May induce dehydrohalogenation or other base-catalyzed degradation pathways, including potential ring-opening of the thiophene moiety[1].

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, based on the known reactivity of thiophenes and halogenated aromatic compounds, several potential degradation pathways can be postulated.

Thermal Decomposition

At elevated temperatures, this compound may undergo decomposition. Hazardous decomposition products can include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl) gas

-

Hydrogen bromide (HBr) gas

The thermal decomposition of halogenated hydrocarbons can sometimes proceed via radical chain mechanisms, leading to a variety of smaller, volatile byproducts.

Reaction with Strong Bases: Halogen Dance and Ring Opening

Thiophene and its derivatives can be deprotonated by strong bases. Under certain conditions, this can lead to a "halogen dance," which is the base-catalyzed migration of a halogen atom around the aromatic ring. While more common with bromo- and iodo-thiophenes, it can potentially occur with chlorothiophenes under strongly basic conditions. Furthermore, very strong bases in polar solvents can induce the ring-opening of thiophenes to form enynethiolates[1].

Logical Flow for Base-Induced Degradation

Caption: Potential degradation pathways of this compound in the presence of strong bases.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a comprehensive stability testing protocol should be implemented. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time.

General Stability Testing Workflow

The following workflow outlines a general approach to stability testing.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting stability studies on a chemical compound.

Detailed Methodologies

3.2.1. Thermal Stability Study

-

Objective: To evaluate the effect of temperature on the stability of this compound.

-

Procedure:

-

Accurately weigh samples of this compound into individual, sealed vials.

-

Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Include a control sample stored at the recommended long-term storage temperature (-20°C).

-

At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove a vial from each temperature condition.

-

Allow the samples to equilibrate to room temperature.

-